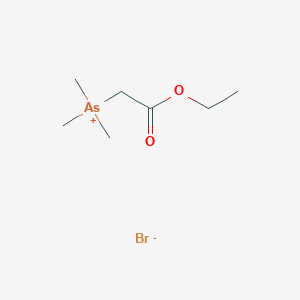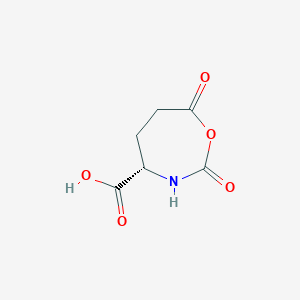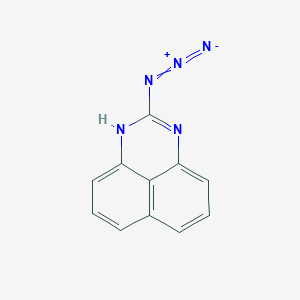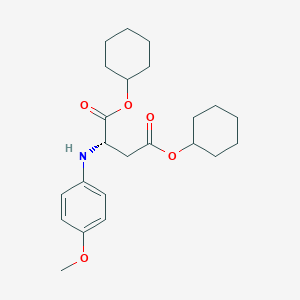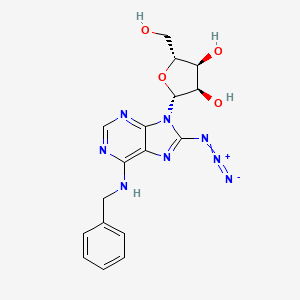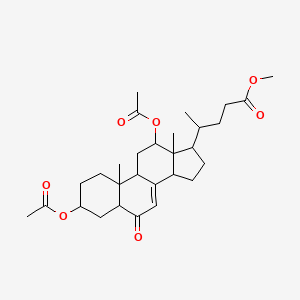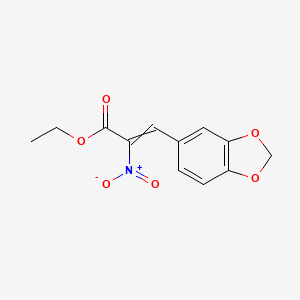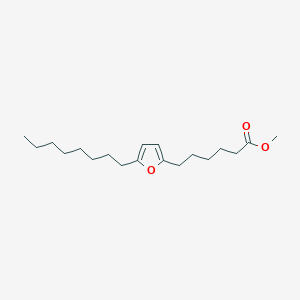
Methyl 6-(5-octylfuran-2-YL)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(5-octylfuran-2-YL)hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(5-octylfuran-2-YL)hexanoate typically involves the esterification of 6-(5-octylfuran-2-YL)hexanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
6-(5-octylfuran-2-YL)hexanoic acid+methanolH2SO4Methyl 6-(5-octylfuran-2-YL)hexanoate+water
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction under milder conditions.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Methyl 6-(5-octylfuran-2-YL)hexanoate can undergo hydrolysis in the presence of a strong acid or base to yield 6-(5-octylfuran-2-YL)hexanoic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The furan ring can undergo oxidation to form various products depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 6-(5-octylfuran-2-YL)hexanoic acid and methanol.
Reduction: 6-(5-octylfuran-2-YL)hexanol.
Oxidation: Various oxidized derivatives of the furan ring.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl 6-(5-octylfuran-2-YL)hexanoate largely depends on its application. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the active 6-(5-octylfuran-2-YL)hexanoic acid. This acid can then interact with various molecular targets, potentially disrupting microbial cell membranes or inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Methyl hexanoate: A simpler ester with a similar hexanoate chain but without the furan ring.
Ethyl 6-(5-octylfuran-2-YL)hexanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 6-(5-methylfuran-2-YL)hexanoate: Similar structure but with a methyl group on the furan ring instead of an octyl group.
Uniqueness
Methyl 6-(5-octylfuran-2-YL)hexanoate is unique due to the presence of the octyl-substituted furan ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
64137-42-4 |
|---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
methyl 6-(5-octylfuran-2-yl)hexanoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-9-12-17-15-16-18(22-17)13-10-8-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3 |
InChI Key |
XUQIVGDNZPHZFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(O1)CCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


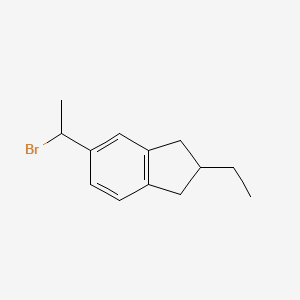
![4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14494566.png)
![Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-](/img/structure/B14494569.png)
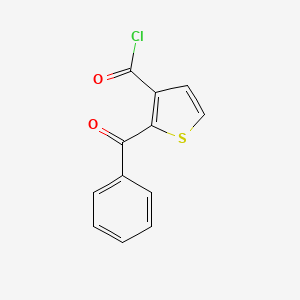
![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
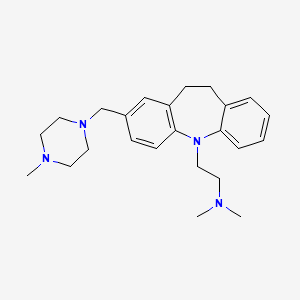
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione](/img/structure/B14494585.png)
